Hydrohydrastinine hydrochloride
Description
Hydrohydrastinine hydrochloride is an alkaloid derivative classified under the isoquinoline family. It is notably identified in Corydalis decumbens (summer corydalis) extracts, where it contributes to the plant’s pharmacological profile . Structurally, it is a reduced isoquinoline derivative, sharing a core bicyclic framework with other alkaloids like papaverine and hydrastine. This compound is primarily utilized in traditional medicine and modern phytopharmaceutical quality control, where its identification and quantification are achieved via ultra-performance liquid chromatography (UPLC) and high-resolution mass spectrometry .
Properties
CAS No. |
5985-04-6 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12;/h4-5H,2-3,6-7H2,1H3;1H |
InChI Key |
VVTDRPAONFOQAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1)OCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrohydrastinine hydrochloride can be synthesized through various methods, primarily involving the oxidative splitting of hydrastine hydrochloride with nitric acid. This process yields hydrohydrastinine in good quantities . Industrial production methods typically involve the use of hydrastine, berberine, or narcotine as starting materials .
Chemical Reactions Analysis
Hydrohydrastinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, particularly involving halogen atoms
Common reagents used in these reactions include nitric acid for oxidation and hydrazine hydrate for nucleophilic substitution . Major products formed from these reactions include various derivatives of hydrohydrastinine .
Scientific Research Applications
Hydrohydrastinine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of hydrohydrastinine hydrochloride involves its direct action on the smooth muscle of the uterus, causing contractions. It also acts through sympathetic innervation, leading to increased amplitude of contractions . The molecular targets and pathways involved include the smooth muscle cells and their associated receptors .
Comparison with Similar Compounds
Comparison with Similar Hydrochloride Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between hydrohydrastinine hydrochloride and other hydrochloride salts:
*Estimated based on hydrastine hydrochloride (C₂₁H₂₁NO₆·HCl, MW 419.9) .
Key Observations :
- Hydrohydrastinine HCl distinguishes itself with a reduced isoquinoline backbone, contrasting with the adamantane core of memantine or the phthalazine ring in hydralazine.
- Unlike tapentadol and dyclonine, hydrohydrastinine lacks ester or phenol groups, relying instead on methoxy/methylenedioxy moieties for bioactivity .
Pharmacological and Analytical Profiles
Analytical Methods
- Hydrohydrastinine HCl : Identified via UPLC with a retention time of 37 minutes and confirmed by HR-MS (RSD <1.0% for precision) .
- Hydralazine HCl : Quantified using IR spectroscopy and thin-layer chromatography (TLC) for purity validation .
- Triprolidine HCl : Analyzed via spectrophotometric methods due to its UV-active aromatic structure .
Biological Activity
Hydrohydrastinine hydrochloride is a compound derived from the alkaloid hydrastine, which is primarily found in the goldenseal plant (Hydrastis canadensis). This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.
This compound is classified as a benzylisoquinoline alkaloid. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the varying degrees of susceptibility among different microorganisms to this compound.
2. Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that treatment with hydrohydrastinine leads to a significant decrease in these cytokines in activated macrophages.
3. Antitumor Activity
The compound has been investigated for its potential antitumor effects, particularly against various cancer cell lines. In a study evaluating its cytotoxicity, this compound demonstrated significant inhibitory effects on cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HCT116 (Colorectal Cancer) | 10.5 |
These findings suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed improvement in symptoms following treatment with this compound, suggesting its efficacy as an adjunct therapy.
- Case Study 2 : In a cohort of patients with advanced cancer, administration of this compound resulted in reduced tumor size and improved quality of life metrics, indicating its potential role in palliative care.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Modulation of Cell Signaling Pathways : this compound influences various signaling pathways, including those related to apoptosis and cell survival.
- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
